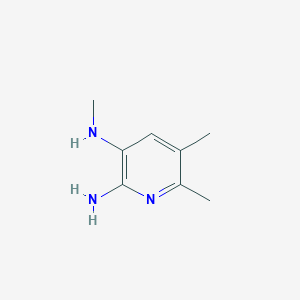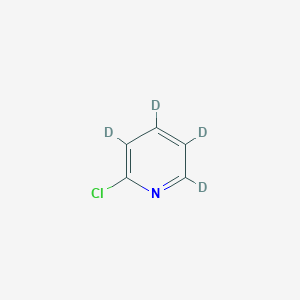
2-氯吡啶-d4
概述
描述
2-Chloropyridine-d4 is a deuterated derivative of 2-chloropyridine, where four hydrogen atoms in the pyridine ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.
科学研究应用
2-Chloropyridine-d4 is widely used in scientific research due to its deuterated nature. Some of its applications include:
Analytical Chemistry: Used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Medicinal Chemistry: Employed in the synthesis of deuterated drugs to improve metabolic stability and reduce side effects.
Isotope Labeling: Utilized in tracer studies to track the movement and transformation of molecules in biological systems.
Material Science: Applied in the development of advanced materials with specific isotopic compositions for enhanced properties.
作用机制
Target of Action
2-Chloropyridine-d4 is a halogenated derivative of pyridine . It is primarily used as an intermediate in various chemical reactions
Mode of Action
The mode of action of 2-Chloropyridine-d4 involves its interaction with nucleophiles. When nucleophiles are added to 2-Chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . This reaction is a key step in the synthesis of various compounds.
Biochemical Pathways
It is known that the compound plays a significant role in the synthesis of various other compounds, including fungicides, insecticides, antihistamines, and antiarrhythmics .
Result of Action
The result of the action of 2-Chloropyridine-d4 is the production of various compounds. These include pyrithione, pyripropoxyfen, chlorphenamine, and disopyramide . In these conversions, the chloride is displaced .
Action Environment
The action of 2-Chloropyridine-d4 can be influenced by various environmental factors. For instance, the presence of a halogen moiety significantly retards the degradation of the pyridine ring . This suggests that the stability and efficacy of 2-Chloropyridine-d4 could be affected by its chemical environment.
生化分析
Biochemical Properties
It is known that 2-Chloropyridine, the parent compound, reacts with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . This suggests that 2-Chloropyridine-d4 may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It is known that 2-Chloropyridine, the parent compound, is used to generate antihistamines and antiarrythymics , suggesting that it may have effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 2-Chloropyridine, the parent compound, reacts with nucleophiles to generate pyridine derivatives . This suggests that 2-Chloropyridine-d4 may exert its effects at the molecular level through similar interactions.
准备方法
Synthetic Routes and Reaction Conditions
2-Chloropyridine-d4 can be synthesized through the deuteration of 2-chloropyridine. The process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) or other deuterium sources under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of 2-Chloropyridine-d4 involves large-scale deuteration processes. These processes are optimized to achieve high yields and purity of the deuterated compound. The use of advanced catalytic systems and controlled reaction environments ensures the efficient production of 2-Chloropyridine-d4.
化学反应分析
Types of Reactions
2-Chloropyridine-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in 2-Chloropyridine-d4 can be substituted by nucleophiles, leading to the formation of various pyridine derivatives.
Oxidation Reactions: Oxidation of 2-Chloropyridine-d4 can yield 2-chloropyridine-N-oxide.
Reduction Reactions: Reduction processes can convert 2-Chloropyridine-d4 into other reduced forms of pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in reduction reactions.
Major Products
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: 2-Chloropyridine-N-oxide.
Reduction Products: Reduced pyridine derivatives.
相似化合物的比较
2-Chloropyridine-d4 can be compared with other deuterated and non-deuterated pyridine derivatives:
2-Chloropyridine: The non-deuterated form, commonly used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: An isomer with the chlorine atom at the third position, used in similar applications but with different reactivity.
4-Chloropyridine: Another isomer with the chlorine atom at the fourth position, also used in various chemical syntheses.
The uniqueness of 2-Chloropyridine-d4 lies in its deuterated nature, which provides distinct advantages in analytical and synthetic applications due to the isotopic effects of deuterium.
属性
IUPAC Name |
2-chloro-3,4,5,6-tetradeuteriopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDGRDCXVWSXDC-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001003-94-6 | |
| Record name | 1001003-94-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



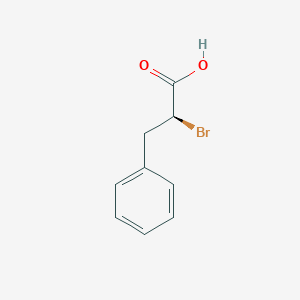
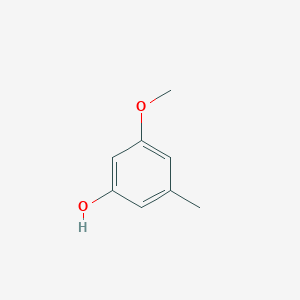
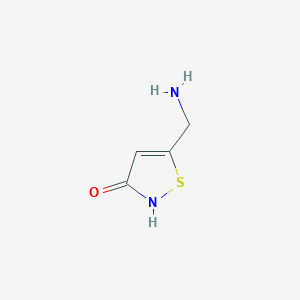
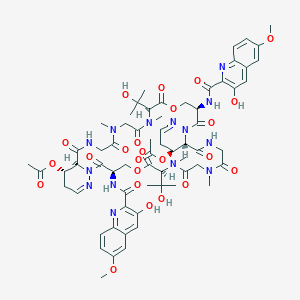

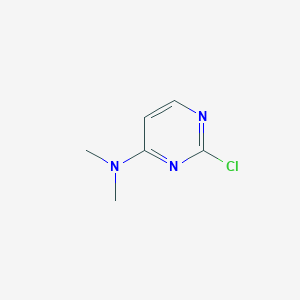

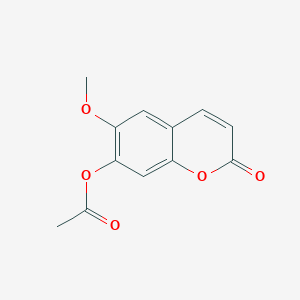
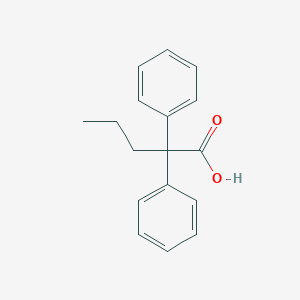
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
